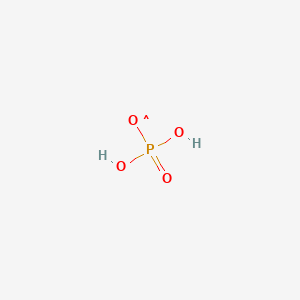
CID 5460551
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxidodioxidophosphorus(.) is a phosphorus oxoacid.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Biological Systems
CID has revolutionized the study of various biological processes. The development of orthogonal and reversible CID systems facilitates control over protein function with precise spatiotemporal resolution. CID has been primarily used in dissecting signal transductions, but its scope has expanded to include studies on membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
Recent advancements include engineered PROTAC-CID platforms for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplexing of biological signals, and can be packaged into viral vectors for in vivo applications (Ma et al., 2023).
CID in Developmental Research
CID is an integral part of developmental research methodology, addressing the challenges of describing, predicting, and understanding causal mechanisms in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
CID's Role in Resolving Cellular Biology Problems
CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. The ability to manipulate multiple systems within a cell using orthogonal CID substrates has been a significant advancement (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture: Application to Barley
CID, in the form of carbon isotope discrimination, is a useful criterion for improving water use efficiency and productivity in barley. This application demonstrates the versatility of CID in agricultural research (Anyia et al., 2007).
Photocaged-Photocleavable CID in Living Cells
CID has evolved to include rapid activation and deactivation using light, enhancing control over protein-protein interactions in living cells. This advancement aids in understanding dynamic biological processes at a subcellular level (Aonbangkhen et al., 2018).
Synthesis and Activity of FKBP12 Ligands for Protein Dimerization
The development of synthetic compounds for CID offers valuable tools for studying intracellular signaling and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Propriétés
Nom du produit |
CID 5460551 |
|---|---|
Formule moléculaire |
H2O4P |
Poids moléculaire |
96.987 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3) |
Clé InChI |
FPENSXCWDDOFJI-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)[O] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



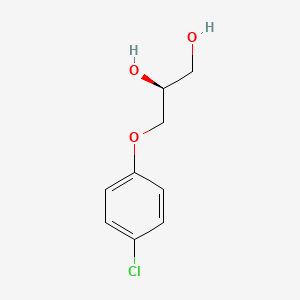

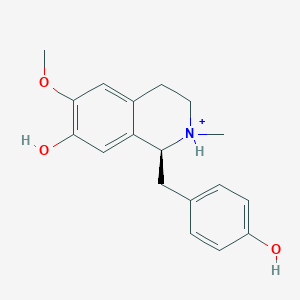


![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
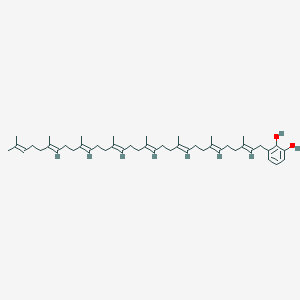
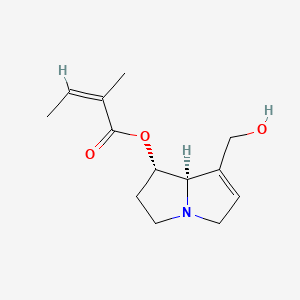
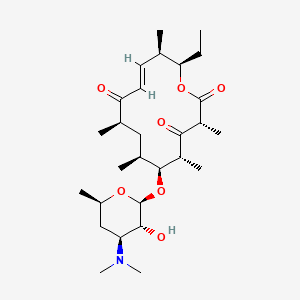

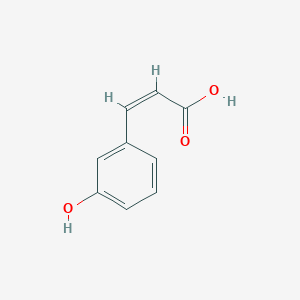

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
